(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine
Overview
Description
(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine is a synthetic organic compound characterized by its complex structure, which includes a benzylidene group, a diethylamino group, and a pyridinyl-substituted piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-(diethylamino)benzaldehyde with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.
Piperazine Derivative Synthesis: The next step involves the synthesis of the 4-(pyridin-2-yl)piperazine derivative, which can be achieved through nucleophilic substitution reactions.
Final Coupling Reaction: The final step is the coupling of the benzylidene intermediate with the piperazine derivative under controlled conditions, often using a catalyst or a coupling reagent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes, enzyme activities, and receptor binding.
Chemical Biology: The compound serves as a probe in chemical biology to study molecular interactions and pathways.
Industrial Applications: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine: Lacks the (E)-configuration, which may affect its biological activity.
N-(4-(dimethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine: Similar structure but with a dimethylamino group instead of a diethylamino group.
N-(4-(diethylamino)benzylidene)-4-(pyridin-3-yl)piperazin-1-amine: Substitution at the 3-position of the pyridine ring instead of the 2-position.
Uniqueness
(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine is unique due to its specific (E)-configuration and the presence of both diethylamino and pyridinyl groups, which contribute to its distinct chemical and biological properties. This configuration may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
N,N-diethyl-4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5/c1-3-23(4-2)19-10-8-18(9-11-19)17-22-25-15-13-24(14-16-25)20-7-5-6-12-21-20/h5-12,17H,3-4,13-16H2,1-2H3/b22-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWABKCTVSRVHKA-OQKWZONESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323517 | |
Record name | N,N-diethyl-4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662196 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307329-23-3 | |
Record name | N,N-diethyl-4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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